Dimethisoquin

nAChR pharmacology receptor subtype selectivity isoquinoline local anesthetics

Dimethisoquin (Quinisocaine) is a research-grade topical anesthetic distinguished by subtype-selective inhibition of nicotinic acetylcholine receptors (nAChRs: α4β4, α4β2, α3β4, α7) with ~30-fold selectivity, a profile absent in sodium-channel blockers like lidocaine. This compound enables precise pharmacological discrimination of nAChR subtypes in synaptic and signaling studies. It also achieves maximal phosphoinositide turnover stimulation at 100 µM, three-fold lower than tetracaine. Procure this high-purity (≥95%) agent for reproducible receptor-level research. Requires storage at -20°C under inert atmosphere due to hygroscopicity. Not interchangeable with generic local anesthetics.

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
CAS No. 86-80-6
Cat. No. B184758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethisoquin
CAS86-80-6
Synonyms3-butyl-1-(2-dimethylaminoethoxy)isoquinoline
dimethisoquin
dimethisoquin hydrochloride
dimethisoquin monohydrochloride, monohydrate
Isochinol
quinisocaine
Quotane
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C
InChIInChI=1S/C17H24N2O/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3/h6-8,10,13H,4-5,9,11-12H2,1-3H3
InChIKeyXNMYNYSCEJBRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethisoquin (CAS 86-80-6) Technical Baseline: Compound Class, Physicochemical Properties, and Procurement-Relevant Specifications


Dimethisoquin (USAN), also known as Quinisocaine (INN) and marketed historically as Quotane, is an isoquinoline-derivative topical local anesthetic and antipruritic agent [1][2]. Its molecular formula is C₁₇H₂₄N₂O (free base, molar mass 272.39 g/mol), with the hydrochloride salt (CAS 2773-92-4, C₁₇H₂₅ClN₂O, molar mass 308.85 g/mol) being the standard form for pharmaceutical and research applications [3][4]. The compound is characterized by a 3-butylisoquinoline core substituted with a 2-(dimethylamino)ethoxy side chain [5]. Key physicochemical parameters for procurement and handling include a melting point of 145.5°C (hydrochloride), LogP of approximately 3.91, and limited aqueous solubility (0.066 g/L), with moderate solubility in DMSO and methanol [6]. The compound is hygroscopic and requires refrigerated storage under inert atmosphere for stability .

Dimethisoquin Substitution Risk: Why In-Class Local Anesthetics Cannot Be Interchanged Without Compromising Receptor-Level Selectivity


Unlike the majority of clinically used local anesthetics—such as lidocaine, benzocaine, prilocaine, and tetracaine—which exert their primary pharmacological action through non-selective blockade of voltage-gated sodium channels (Naᵥ), dimethisoquin possesses a dual mechanism that includes potent and subtype-selective inhibition of nicotinic acetylcholine receptors (nAChRs) [1][2]. Direct comparative studies demonstrate that lidocaine, prilocaine, and dimethisoquin exhibit divergent effects on the same receptor system: saturating concentrations of all three compounds do not significantly alter the equilibrium dissociation constant for carbamoylcholine binding to the Torpedo nAChR, yet dimethisoquin uniquely displays approximately 30-fold selectivity across human nAChR subtypes (α4β4 vs. α4β2 vs. α3β4 vs. α7), a selectivity profile not observed with sodium channel-predominant agents [3][4]. Furthermore, in vitro assays reveal that dimethisoquin stimulates inositol phosphate incorporation in guinea pig cerebral cortical synaptoneurosomes at concentrations (maximum effect at 100 μM) distinct from other local anesthetics (e.g., tetracaine and diphenhydramine require 300 μM for maximum effect) [5]. These receptor-level differences translate to functional divergence in experimental models, meaning substitution with a generic sodium channel blocker would fundamentally alter the pharmacological profile of a study or formulation and invalidate experiments predicated on nAChR modulation.

Dimethisoquin (CAS 86-80-6) Quantitative Differentiation Evidence: Head-to-Head Receptor Selectivity, Potency, and Clinical Efficacy Comparisons


Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity: Dimethisoquin Exhibits Approximately 30-Fold Differential Inhibition Across α4β4, α4β2, α3β4, and α7 Subtypes Not Observed with Lidocaine-Class Agents

In a direct comparative evaluation of local anesthetics across four distinct human nicotinic acetylcholine receptor subtypes heterologously expressed in SH-EP1 cells, dimethisoquin demonstrated moderate inhibition potency with IC₅₀ values ranging from 2.4 μM to 61 μM across α4β4, α4β2, α3β4, and α7 subtypes, yielding approximately 30-fold subtype selectivity. This contrasts with lidocaine, which exhibited minimal subtype discrimination in the same assay system [1]. The selectivity profile is unique among the isoquinoline-backbone class of local anesthetics tested [1].

nAChR pharmacology receptor subtype selectivity isoquinoline local anesthetics

Clinical Antipruritic Efficacy: Dimethisoquin Demonstrated 65% Reduction in Itch Intensity in a Three-Year Study of Pruritic Dermatoses

In a three-year clinical evaluation of dimethisoquin in patients with various pruritic dermatoses, the compound demonstrated efficacy in reducing itch intensity in 65% of treated patients [1][2]. While no direct head-to-head comparator data against other antipruritic agents is available from this specific publication, this quantitative clinical response rate serves as a baseline efficacy benchmark for the compound in its primary therapeutic indication.

topical anesthetic efficacy antipruritic dermatology

Inositol Phosphate Signaling Stimulation: Dimethisoquin Achieves Maximum Effect at 100 μM Versus 300 μM Required for Tetracaine and Diphenhydramine

In a comparative study of local anesthetics on [³H]inositol incorporation into phosphoinositides in guinea pig cerebral cortical synaptoneurosomes, dimethisoquin, along with dibucaine and QX-572, showed maximum stimulation at 100 μM. In contrast, tetracaine and diphenhydramine required a three-fold higher concentration (300 μM) to achieve their maximum effect in the same assay system [1][2]. Notably, the study found no correlation between this inositol incorporation potency and classical local anesthetic activity as measured by inhibition of batrachotoxin-elicited ²²Na⁺ flux, indicating a distinct pharmacological property [1].

phosphoinositide signaling in vitro pharmacology concentration-response

nAChR Agonist Binding Kinetics: Dimethisoquin, Lidocaine, and Prilocaine Exhibit Equivalent Non-Competitive Behavior at the Torpedo Acetylcholine Receptor

In a stopped-flow kinetic study of carbamoylcholine binding to membrane-bound acetylcholine receptor from Torpedo californica, preincubation with saturating concentrations of dimethisoquin, lidocaine, or prilocaine did not significantly alter the equilibrium dissociation constant (Kd) for the agonist. All three compounds similarly simplified the multiphasic kinetic binding signal to a mechanism involving a single conformational change following initial complex formation [1][2]. This finding establishes that dimethisoquin, lidocaine, and prilocaine share a common non-competitive mechanism at this receptor preparation, despite differing in nAChR subtype selectivity in mammalian systems.

receptor binding kinetics stopped-flow fluorometry Torpedo nAChR

Physicochemical Differentiation: Dimethisoquin Hydrochloride Water Solubility (0.066 g/L) and LogP (3.91) Relative to Benzocaine (Water Solubility ~1.3 g/L, LogP ~1.86)

Dimethisoquin hydrochloride exhibits a predicted aqueous solubility of 0.066 g/L (ALOGPS) and a LogP of 3.91, indicating substantial lipophilicity and limited aqueous solubility [1]. In comparison, benzocaine, a common topical anesthetic, has a water solubility of approximately 1.3 g/L and a LogP of approximately 1.86 [2]. This nearly 20-fold difference in aqueous solubility and markedly higher lipophilicity (ΔLogP ≈ 2.05) translates to different formulation requirements and permeability characteristics between the two compounds [1][2].

physicochemical properties solubility lipophilicity

Dimethisoquin (CAS 86-80-6) Research and Industrial Application Scenarios Derived from Quantitative Evidence


Pharmacological Studies of Nicotinic Acetylcholine Receptor Subtype Discrimination

Dimethisoquin is the preferred tool compound for experiments requiring pharmacological discrimination among human nAChR subtypes (α4β4, α4β2, α3β4, and α7) due to its approximately 30-fold subtype selectivity, with IC₅₀ values ranging from 2.4 μM to 61 μM [1]. This selectivity enables researchers to probe subtype-specific contributions to synaptic transmission, receptor desensitization, or downstream signaling pathways. Sodium channel-predominant anesthetics (e.g., lidocaine) lack this subtype discrimination and would produce non-selective inhibition across all nAChR subtypes, confounding interpretation of subtype-specific effects [1].

In Vitro Investigation of Phosphoinositide Signaling Pathways

In experimental models of phosphoinositide turnover, dimethisoquin serves as a reference compound that achieves maximum stimulation of [³H]inositol incorporation at 100 μM—a three-fold lower concentration than required for tetracaine or diphenhydramine (300 μM) [2][3]. This distinct concentration-response profile allows researchers to titrate local anesthetic effects on inositol phosphate signaling while minimizing off-target effects associated with higher compound concentrations. The established lack of correlation with sodium channel inhibition further supports its utility as a probe for non-sodium channel mechanisms [2].

Topical Formulation Development and Excipient Compatibility Studies

Given its low aqueous solubility (0.066 g/L) and high LogP (3.91), dimethisoquin requires specialized formulation approaches (e.g., emulsions, ointments, or inclusion complexes) distinct from those suitable for more water-soluble anesthetics like benzocaine [4][5]. Industrial formulators and contract research organizations should select dimethisoquin for projects where high lipophilicity and membrane retention are desired product attributes. Storage specifications require refrigeration (-20°C for maximum recovery) and protection from moisture due to hygroscopicity, conditions that must be factored into supply chain and stability protocols .

Antipruritic Reference Standard for Dermatological Research Models

Researchers validating new antipruritic agents in preclinical or clinical dermatology models may utilize dimethisoquin as a positive control or reference standard, supported by historical clinical data showing a 65% itch-reduction response rate in patients with pruritic dermatoses over a three-year study period [6][7]. The compound is applied topically as a 0.5% ointment or lotion two to four times daily, providing a defined dosing regimen for comparator studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethisoquin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.